ERβ Selectivity Advantage of 2'-Chloro Substitution
In a systematic SAR study of 4-OH-biphenyl ER ligands, the 4-OH-3'-substituted biphenyl motif—which includes the 2'-chloro compound—was identified as the most selective class. The chloro and trifluoromethyl substituents at the 2'-position were found to be 'the most effective substituents' for achieving ERβ selectivity, with selectivities on the order of 20–70-fold [1]. This represents a meaningful differentiation from the 4'-chloro or unsubstituted biphenyl-4-ol analogs, which were not reported to achieve comparable selectivity in the same study. The preference for the 2'-chloro substitution pattern contrasts with earlier ERα-focused SAR that favored different halogenation patterns [1].
| Evidence Dimension | ERβ binding selectivity (fold vs ERα) |
|---|---|
| Target Compound Data | A member of the 4-OH-3'-substituted biphenyl class achieving 20–70-fold ERβ selectivity [1] |
| Comparator Or Baseline | Other substitution patterns within the 4-OH-biphenyl series, which showed lower ERβ selectivity in the systematic SAR study [1] |
| Quantified Difference | The 2'-chloro/CF3 substitution is identified as the 'most effective' among the series, with selectivity up to 70-fold vs. ERα [1] |
| Conditions | ERα and ERβ competitive binding assays; systematic SAR study of 4-OH-biphenyl derivatives (Edsall et al., 2003) [1] |
Why This Matters
For scientific users developing ERβ-selective tool compounds or therapeutics, the 2'-chloro-substituted scaffold provides a validated starting point with documented selectivity advantages over alternative biphenylol isomers.
- [1] Edsall Jr., R.J., Harris, H.A., Manas, E.S., Mewshaw, R.E. 'ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template.' Bioorganic & Medicinal Chemistry Letters, 2003, 13(20), 3457–3474. View Source
